![molecular formula C26H20F3N5O3S2 B2826226 2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 959498-23-8](/img/structure/B2826226.png)

2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

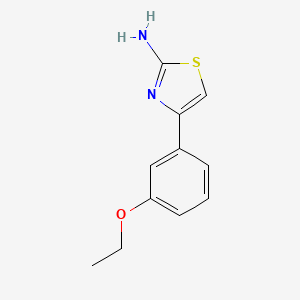

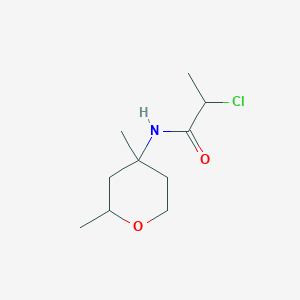

The compound is a complex organic molecule that contains several functional groups and heterocyclic rings, including an imidazo[1,2-c]quinazolin ring and a thiophene ring . These types of compounds are often found in pharmaceuticals and other biologically active substances .

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The imidazo[1,2-c]quinazolin ring and the thiophene ring are aromatic, meaning they have a special stability due to the delocalization of electrons .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups and the aromatic rings. For example, the thiophene ring is known to be involved in various chemical reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic rings and the various functional groups would likely affect its solubility, stability, and reactivity .Scientific Research Applications

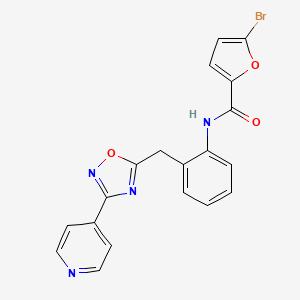

Antifolate and Antitumor Activities

A study by Gangjee et al. (1996) synthesized novel 2-amino-4-oxo-5-[(substituted phenyl)sulfanyl]pyrrolo[2,3-d]pyrimidines as potential inhibitors of thymidylate synthase (TS), targeting antitumor and/or antibacterial applications. This research underscores the compound's utility in designing nonclassical antifolate agents with potential antitumor efficacy, highlighting the broader category to which the specific compound of interest may belong. These synthesized compounds showed promising results against human TS, suggesting a possible application in cancer therapy (Gangjee, Mavandadi, Kisliuk, McGuire, & Queener, 1996).

Antimicrobial Properties

Baviskar, Khadabadi, and Deore (2013) discussed the synthesis and evaluation of new thiazolidin-4-one derivatives as potential antimicrobial agents. Although the direct compound was not mentioned, the research falls into the category of compounds synthesizing and testing derivatives for antimicrobial activities. This investigation provides a framework for understanding how structurally similar compounds could be leveraged in antimicrobial strategies (Baviskar, Khadabadi, & Deore, 2013).

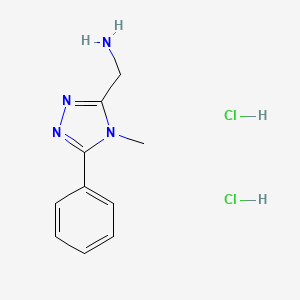

Pesticidal Activities

Misra and Gupta (1982) synthesized new substituted 3H-quinazolin-4-one derivatives, exploring their antibacterial, insecticidal, and anti-acetylcholinesterase activities. These compounds, including structural variations similar to the compound , demonstrated significant activities, suggesting potential applications in developing new pesticides or bioactive agents (Misra & Gupta, 1982).

H1-antihistaminic Agents

Alagarsamy and Parthiban (2013) designed and synthesized novel quinazolin-4-(3H)-ones as a new class of H1-antihistaminic agents, demonstrating the compound's relevance in medicinal chemistry for developing new therapeutic agents. Their research indicates the potential of structurally related compounds to serve as leads for new H1-antihistaminic drugs, with one compound emerging as particularly active and showing minimal sedation effects (Alagarsamy & Parthiban, 2013).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

2-[3-oxo-5-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanyl-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20F3N5O3S2/c27-26(28,29)15-5-3-6-16(11-15)31-22(36)14-39-25-33-19-9-2-1-8-18(19)23-32-20(24(37)34(23)25)12-21(35)30-13-17-7-4-10-38-17/h1-11,20H,12-14H2,(H,30,35)(H,31,36) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIEPKYRXKPWSQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=NC(C(=O)N3C(=N2)SCC(=O)NC4=CC=CC(=C4)C(F)(F)F)CC(=O)NCC5=CC=CS5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

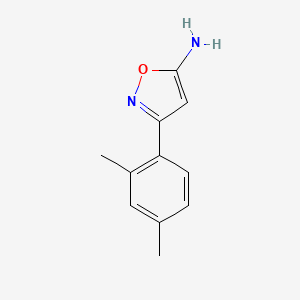

Molecular Formula |

C26H20F3N5O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

571.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Methyl-1-[6-(trifluoromethyl)pyridin-3-yl]piperidin-4-amine](/img/structure/B2826144.png)

![6-ethyl 3-methyl 2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2826149.png)

![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,4-dimethylpyrimidin-2-amine](/img/structure/B2826153.png)

![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2826155.png)

![3-(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2826158.png)

![2-(2-Fluorophenoxy)-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]ethanone](/img/structure/B2826164.png)